JNJ 17029259 was developed by Janssen Pharmaceuticals and is recognized for its nanomolar potency against VEGF-R2. The compound is classified under the category of kinase inhibitors, which are compounds designed to interfere with the action of specific kinases involved in cellular signaling pathways, particularly those that regulate cell division and survival.
The synthesis of JNJ 17029259 involves several key steps, primarily focusing on the formation of its core structure from simpler precursors. The scalable synthesis process includes:
The synthesis method emphasizes scalability, making it feasible for larger-scale production necessary for clinical trials and potential commercial use .
The molecular formula of JNJ 17029259 is , with a molecular weight of approximately 265.31 g/mol. Its structural features include:
The three-dimensional structure can be visualized using computational chemistry software that predicts its conformations based on molecular dynamics simulations.
JNJ 17029259 primarily undergoes substitution reactions during its synthesis. The critical transformations include:
These reactions are carefully controlled to optimize yield and purity .
JNJ 17029259 exerts its pharmacological effects by specifically inhibiting VEGF-R2 kinase activity. The mechanism involves:
The compound has demonstrated an IC50 value in the low nanomolar range, indicating strong potency in inhibiting VEGF-stimulated cellular responses .
These properties are critical for determining storage conditions and formulation strategies for potential therapeutic applications.
JNJ 17029259 has significant applications in cancer research, particularly in studies focused on:
Research continues into optimizing this compound's structure to enhance its efficacy and reduce potential side effects, paving the way for future clinical applications.
Vascular Endothelial Growth Factor Receptor-2 (VEGF-R2) is a primary mediator of pathological angiogenesis, driving endothelial cell proliferation, migration, and survival in solid tumors. Inhibiting VEGF-R2 disrupts tumor neovascularization, starving malignancies of oxygen and nutrients. JNJ 17029259 (chemical name: 4-[4-(1-Amino-1-methylethyl)phenyl]-2-[4-(2-morpholin-4-yl-ethyl)phenylamino]pyrimidine-5-carbonitrile) emerges as a structurally novel, orally bioavailable 5-cyanopyrimidine kinase inhibitor designed to selectively target this pathway. Its development addressed the need for potent antiangiogenic agents capable of integrating with conventional chemotherapy to overcome tumor resistance and improve therapeutic outcomes [2] [5] [7].
JNJ 17029259 demonstrates nanomolar potency (IC₅₀ = 21–25 nM) against human and rat VEGF-R2 kinase domains, surpassing early inhibitors like SU-5416 and PTK787 in in vitro kinase assays. It achieves high selectivity by competitively binding the ATP-binding site of VEGF-R2, thereby suppressing phosphorylation of key downstream effectors like phospholipase C-gamma (PLC-γ). This blockade inhibits VEGF-induced mitogen-activated protein kinase (MAPK) signaling, directly impeding endothelial cell proliferation and migration [2] [4] [5].
Antiangiogenic efficacy is validated through multiple preclinical models:
Beyond VEGF-R2, JNJ 17029259 exhibits ancillary inhibition of related tyrosine kinases (VEGF-R1, VEGF-R3, PDGF-Rβ, FGFR) at higher concentrations (1–3 µM), broadening its antiangiogenic impact. However, its primary therapeutic action remains VEGF-R2-specific at pharmacologically relevant doses [4] [5].
Synthesis and Optimization:A scalable route employs ultrasound-mediated cerium chemistry to generate the critical cumylamine intermediate. Anhydrous CeCl₃ is milled and sonicated before methyllithium addition, enabling efficient transformation of 4-(5-isoxazolyl)benzonitrile into the target amine. This method ensures robustness and reproducibility for large-scale production [3].
Table 1: Biochemical and Pharmacological Profile of JNJ 17029259
Property | Value | Assay System |
---|---|---|
Molecular Formula | C₂₆H₃₀N₆O | - |
Molecular Weight | 442.56 g/mol | - |
VEGF-R2 IC₅₀ | 21–25 nM | PLC-γ/PLC-γ peptide phosphorylation |
Selectivity vs. Other Kinases | >100-fold for VEGF-R2 over CDK, HER2 | Kinase panel screening |
Antiangiogenic Activity | Suppresses microvessel sprouting (IC₅₀ ~50 nM) | Rat aortic ring assay |
Cellular Efficacy (Proliferation) | IC₅₀ = 80 nM (HUVECs) | VEGF-stimulated proliferation |
As monotherapy, JNJ 17029259 significantly delays growth in diverse human tumor xenografts (e.g., colorectal, breast, lung) following oral administration. Histological analysis reveals reduced intratumoral vascular density and endothelial apoptosis, confirming in vivo antiangiogenic effects. Critically, tumor growth suppression correlates with plasma concentrations exceeding the VEGF-R2 IC₅₀, supporting target engagement [2] [5].
Synergy with Chemotherapy:JNJ 17029259 enhances the efficacy of paclitaxel and doxorubicin in xenograft models through vascular normalization and reduced interstitial pressure. Key mechanisms include:
Table 2: Efficacy of JNJ 17029259 in Combination Therapy Models
Tumor Model | Monotherapy Effect | Combination (Chemotherapy) | Outcome Enhancement |
---|---|---|---|
Colorectal Carcinoma | ~50% growth delay | + Doxorubicin | Additive tumor regression |
Breast Adenocarcinoma | Reduced microvessel density | + Paclitaxel | Synergistic growth inhibition |
NSCLC Xenograft | Prolonged progression-free survival | + Paclitaxel or Doxorubicin | Delayed metastasis emergence |
This synergy positions JNJ 17029259 as a rational adjunct to cytotoxic regimens, potentially overcoming limitations of standalone antiangiogenic therapy. Its oral bioavailability further supports translational potential in combinatorial oncology pipelines [5] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0